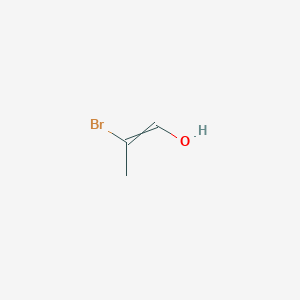
2-Bromoprop-1-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromoprop-1-en-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction typically involves the addition of bromine to propargyl alcohol in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: 2-Bromoprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions
Major Products Formed:
Oxidation: 2-Bromoacrolein or 2-bromopropionic acid.
Reduction: 2-Bromopropanol.
Substitution: 2-Hydroxyprop-1-en-1-ol or 2-amino-prop-1-en-1-ol
科学的研究の応用
2-Bromoprop-1-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical studies to modify biomolecules.
Medicine: It is explored for its potential in drug development due to its reactivity and ability to form various derivatives.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds .
作用機序
The mechanism of action of 2-Bromoprop-1-en-1-ol involves its reactivity as a bromohydrin. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets, including enzymes and other biomolecules, altering their function and activity .
類似化合物との比較
2-Bromo-1-propanol: Similar structure but lacks the double bond.
2-Chloroprop-1-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-Iodoprop-1-en-1-ol: Similar structure but with an iodine atom instead of bromine .
Uniqueness: 2-Bromoprop-1-en-1-ol is unique due to its combination of a bromine atom and a hydroxyl group attached to an alkene. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
特性
CAS番号 |
190067-89-1 |
|---|---|
分子式 |
C3H5BrO |
分子量 |
136.98 g/mol |
IUPAC名 |
2-bromoprop-1-en-1-ol |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2,5H,1H3 |
InChIキー |
YBJVMEQFNAYJFS-UHFFFAOYSA-N |
正規SMILES |
CC(=CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


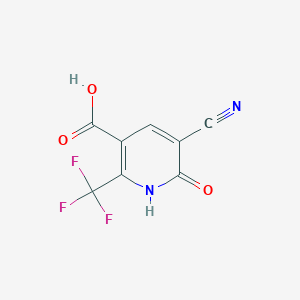
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
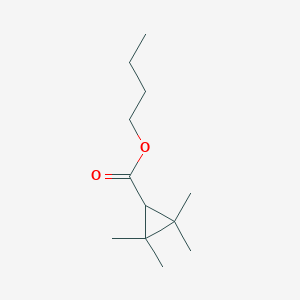
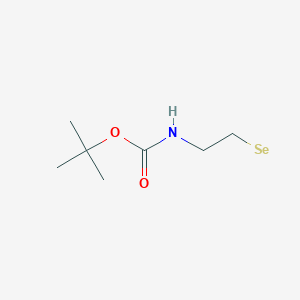

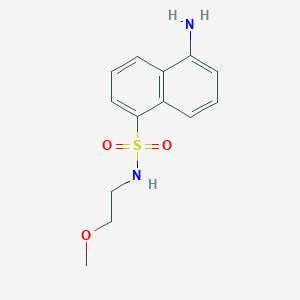
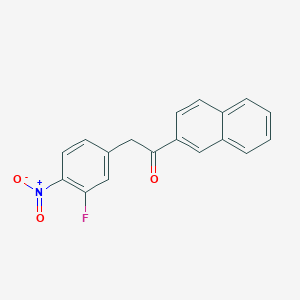

![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
